1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride

Catalog No.
S001932
CAS No.
1173022-16-6
M.F
C21H22ClF3N2O2
M. Wt
426.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,...

CAS Number

1173022-16-6

Product Name

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride

IUPAC Name

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride

Molecular Formula

C21H22ClF3N2O2

Molecular Weight

426.9 g/mol

InChI

InChI=1S/C21H21F3N2O2.ClH/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20;/h1-8H,9-14H2,(H,25,27);1H

InChI Key

KRRISOFSWVKYBF-UHFFFAOYSA-N

SMILES

C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F.Cl

Synonyms

RS-102895 hydrochloride

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F.Cl

Description

The exact mass of the compound RS 102895 hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

RS 102895 hydrochloride is a small molecule that acts as an antagonist for chemokine receptors, particularly Chemokine (C-C motif) receptor 2 (CCR2) [, , ].

Selective Inhibition of CCR2

Studies have shown that RS 102895 hydrochloride inhibits CCR2 with an IC50 (half maximal inhibitory concentration) value in the nanomolar range (around 0.36 µM) [, ]. This indicates high potency in blocking the activity of CCR2. Additionally, it displays some selectivity for CCR2 compared to the closely related CCR1 receptor, with an IC50 value of 17.8 µM for CCR1 [, ].

Here, IC50 refers to the concentration of a substance that inhibits a specific biological process by half. A lower IC50 value indicates a higher potency of the compound.

Mechanism of Action

CCR2 is a G protein-coupled receptor (GPCR) involved in the migration and activation of immune cells, particularly monocytes and macrophages []. By binding to CCR2, RS 102895 hydrochloride prevents chemokines, such as Monocyte chemoattractant protein 1 (MCP-1), from activating the receptor [, ]. This inhibition can potentially modulate immune responses.

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride is a complex organic compound characterized by its unique spiro structure, which combines a benzoxazine and piperidine moiety. This compound is primarily recognized as a small molecule antagonist of the C-C motif chemokine receptor 2 (CCR2), making it significant in the study of inflammatory responses and immune system modulation. It exhibits a high affinity for the β subunit of CCR2, leading to the inhibition of CCR2 signaling pathways and a reduction in monocyte recruitment to sites of inflammation .

RS 102895 hydrochloride acts as a competitive antagonist at the CCR2 chemokine receptor []. Chemokines are small signaling molecules that direct the migration of immune cells. By binding to CCR2, RS 102895 hydrochloride prevents chemokines from activating the receptor, thereby inhibiting the recruitment of immune cells to specific sites in the body []. This mechanism has been implicated in various inflammatory diseases.

Information regarding the specific toxicity and hazards of RS 102895 hydrochloride is limited. As with any research chemical, it should be handled with care following standard laboratory safety protocols. It is likely to be irritating and potentially harmful if ingested or inhaled.

Please Note:

  • Due to the nature of research chemicals, much of the specific data on RS 102895 hydrochloride, such as synthesis, physical properties, and safety information, may not be publicly available.
  • The information provided here is based on currently available scientific research and should not be taken as a complete analysis.

The chemical behavior of 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride includes several notable reactions:

  • Binding Reactions: The compound specifically binds to the CCR2 receptor, effectively inhibiting its signaling pathways.
  • Inhibition Reactions: It inhibits calcium influx stimulated by chemokines such as monocyte chemoattractant protein 1 (MCP-1) and MCP-3.
  • Suppression Reactions: The compound suppresses monocyte recruitment, which can enhance extracellular matrix protein expression by blocking CCR2 activity.

The biological activity of this compound is primarily linked to its role as a CCR2 antagonist. Research indicates that it can significantly affect immune responses by:

  • Reducing the recruitment of monocytes and macrophages in inflammatory conditions.
  • Potentially improving outcomes in diseases characterized by excessive inflammation, such as cardiovascular diseases and certain autoimmune disorders.
  • Modulating responses to interleukin 33 in cell proliferation assays, indicating its utility in studying immune cell behavior .

The synthesis of 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride generally involves multiple steps of organic synthesis. The detailed process includes:

  • Formation of the Spiro Structure: Initial reactions create the spiro linkage between the benzoxazine and piperidine rings.
  • Introduction of Functional Groups: The trifluoromethyl group is introduced through electrophilic aromatic substitution or similar methods.
  • Hydrochloride Salt Formation: The final product is often converted into its hydrochloride form for improved solubility and stability .

This compound has several applications across various fields:

  • Pharmaceutical Research: Investigated for its potential therapeutic effects in treating inflammatory diseases and modulating immune responses.
  • Chemokine Research: Used as a tool in studies involving chemokine receptors and their ligands to understand their roles in disease mechanisms.
  • Vaccine Development: Explored for its ability to counteract immune suppression during early vaccine responses, potentially enhancing vaccine efficacy .

Interaction studies involving 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride have demonstrated its capacity to interfere with various signaling pathways associated with CCR2. These studies often focus on:

  • Calcium Signaling: Analyzing how the compound affects calcium influx in response to chemokines.
  • Cell Migration Assays: Evaluating the impact on monocyte and macrophage migration in vitro and in vivo models.
  • Cytokine Profiling: Investigating changes in cytokine production upon treatment with this compound to understand its broader immunomodulatory effects .

Several compounds share structural or functional similarities with 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride. Here are some notable examples:

Compound NameStructureKey Features
RS 102895C21H22ClF3N2O2Another CCR2 antagonist with similar binding properties but different pharmacological profiles.
1'-[2-(4-chlorophenyl)ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-oneC20H21ClN2O2Shares the spiro structure but differs in halogen substitution patterns.
1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-oneC21H21F3N2O2Similar structure but variations in the benzoxazine component affecting biological activity.

These compounds highlight the uniqueness of 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride due to its specific receptor affinity and biological effects that may differ significantly from those of structurally similar compounds .

Appearance

Assay:≥98%A crystalline solid

Dates

Modify: 2023-09-13

[1]. Mirzadegan T, et al. Identification of the binding site for a novel class of CCR2b chemokine receptor antagonists: binding to a common chemokine receptor motif within the helical bundle. J Biol Chem. 2000 Aug 18;275(33):25562-71. 


 [2]. Park J, et al. MCP-1/CCR2 system is involved in high glucose-induced fibronectin and type IV collagen expression in cultured mesangial cells. Am J Physiol Renal Physiol. 2008 Sep;295(3):F749-57. 


 [3]. Jin G, et al. An antimicrobial peptide regulates tumor-associated macrophage trafficking via the chemokine receptor CCR2, a model for tumorigenesis. PLoS One. 2010 Jun 8;5(6):e10993. 


 [4]. Ishikawa M, et al. MCP/CCR2 signaling is essential for recruitment of mesenchymal progenitor cells during the early phase of fracture healing. PLoS One. 2014 Aug 18;9(8):e104954.

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